molecular formula C22H26FN5O6S B10772115 tert-butyl 4-(9-(2-fluoro-4-(methylsulfonyl)phenyl)-8-oxo-8,9-dihydro-7H-purin-6-yloxy)piperidine-1-carboxylate

tert-butyl 4-(9-(2-fluoro-4-(methylsulfonyl)phenyl)-8-oxo-8,9-dihydro-7H-purin-6-yloxy)piperidine-1-carboxylate

Cat. No.: B10772115
M. Wt: 507.5 g/mol
InChI Key: AXLNAZYMBNKFJO-UHFFFAOYSA-N
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Description

The compound identified as “PMID21444206C23” is a synthetic organic molecule. It is known for its complex structure and significant biological activity. The compound’s full chemical name is tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[9-(2-fluoro-4-methanesulfonylphenyl)-8-oxo-8,9-dihydro-7H-purin-6-yl]oxy}piperidine-1-carboxylate involves multiple steps:

    Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the fluoro and methanesulfonyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidine moiety: The piperidine ring is attached through nucleophilic substitution reactions.

    Final esterification: The final step involves esterification to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.

    Reduction: Reduction reactions can occur at the carbonyl group in the purine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the purine core.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, it is used to study enzyme interactions and protein-ligand binding.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The binding typically involves interactions with the purine core and the aromatic ring, leading to inhibition or activation of the target. The pathways involved include signal transduction and metabolic pathways.

Properties

Molecular Formula

C22H26FN5O6S

Molecular Weight

507.5 g/mol

IUPAC Name

tert-butyl 4-[[9-(2-fluoro-4-methylsulfonylphenyl)-8-oxo-7H-purin-6-yl]oxy]piperidine-1-carboxylate

InChI

InChI=1S/C22H26FN5O6S/c1-22(2,3)34-21(30)27-9-7-13(8-10-27)33-19-17-18(24-12-25-19)28(20(29)26-17)16-6-5-14(11-15(16)23)35(4,31)32/h5-6,11-13H,7-10H2,1-4H3,(H,26,29)

InChI Key

AXLNAZYMBNKFJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2NC(=O)N3C4=C(C=C(C=C4)S(=O)(=O)C)F

Origin of Product

United States

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